N-(3-acetamidophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-Acetamidophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide bridge. Its structure comprises:
- Thieno[3,2-d]pyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings, providing a planar, electron-deficient scaffold for molecular interactions.
- 4-Methoxybenzyl substitution: At the 3-position of the pyrimidinone ring, enhancing lipophilicity and influencing electronic properties via the methoxy group.
- Sulfanyl-acetamide linker: A sulfur-containing bridge connecting the thieno-pyrimidinone core to an N-(3-acetamidophenyl) group, enabling hydrogen bonding and conformational flexibility.
This compound is hypothesized to exhibit bioactivity due to structural similarities with kinase inhibitors and anti-inflammatory agents targeting thieno-pyrimidine scaffolds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-15(29)25-17-4-3-5-18(12-17)26-21(30)14-34-24-27-20-10-11-33-22(20)23(31)28(24)13-16-6-8-19(32-2)9-7-16/h3-12H,13-14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKRFOHTQHFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Modifications: The thieno[3,2-d]pyrimidinone core (present in the target compound and ) is electron-deficient, favoring interactions with enzymes like kinases. Pyrimidine derivatives () lack the fused thiophene ring, reducing planarity but improving synthetic accessibility .
Substituent Effects: 4-Methoxybenzyl vs. Acetamide Substituents: The 3-acetamidophenyl group in the target compound offers a meta-substituted aromatic system, whereas 4-trifluoromethoxyphenyl () introduces strong electron-withdrawing effects, increasing metabolic stability .
Synthetic Strategies: Sulfanyl-acetamide linkages are commonly formed via nucleophilic substitution (e.g., reacting thiols with chloroacetamides) as seen in and . Thieno-pyrimidinone cores are synthesized via Gewald-like reactions () or cyclization of thiourea derivatives () .
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy :
- The target compound’s ¹H NMR would show characteristic signals:
- Thieno-pyrimidinone protons: δ 6.8–8.0 ppm (aromatic).
- Methoxy group: δ ~3.8 ppm (singlet).
Crystallography :
- Compounds like those in form hydrogen-bonded networks (N–H⋯O), stabilizing crystal lattices. The target compound’s 3-acetamidophenyl group may similarly participate in intermolecular hydrogen bonds .
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